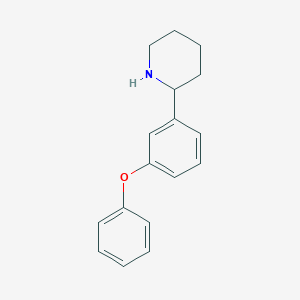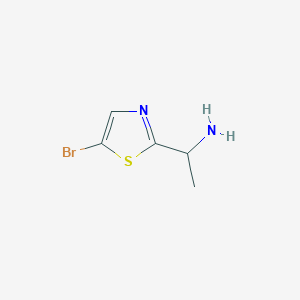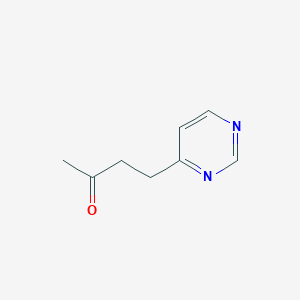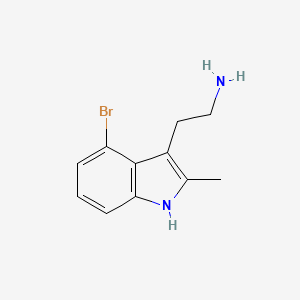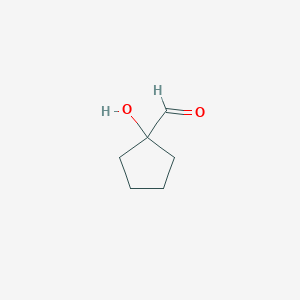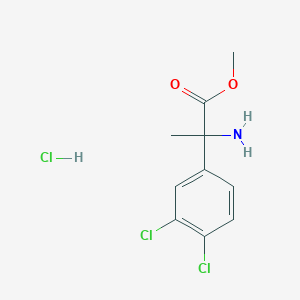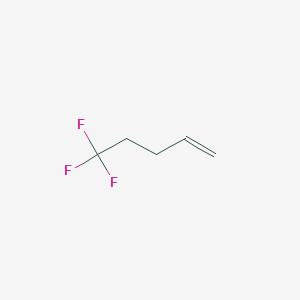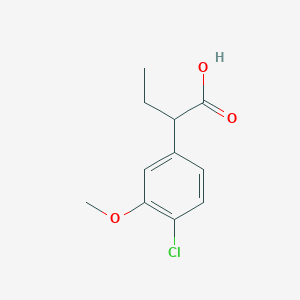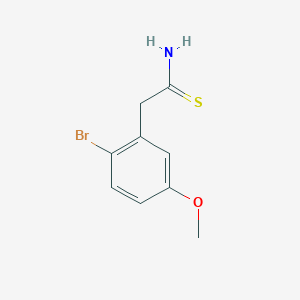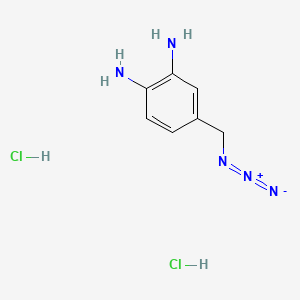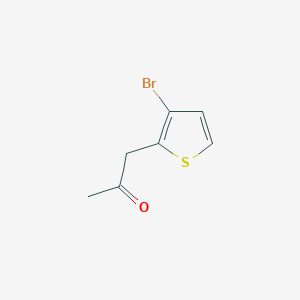
1-(3-Bromothiophen-2-yl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromothiophen-2-yl)propan-2-one is an organic compound with the molecular formula C7H7BrOS. It belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science. Thiophene derivatives are characterized by a five-membered ring containing sulfur, which imparts unique chemical properties to these compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Bromothiophen-2-yl)propan-2-one can be synthesized through various methods. One common approach involves the reaction of 3-bromothiophene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The choice of solvent, temperature, and catalyst concentration are optimized to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromothiophen-2-yl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts like palladium or copper.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents like dichloromethane or acetonitrile.
Major Products Formed:
- Substitution reactions yield various substituted thiophene derivatives.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions result in alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
1-(3-Bromothiophen-2-yl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a building block for novel therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-(3-Bromothiophen-2-yl)propan-2-one is primarily determined by its chemical structure. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions. These interactions can modulate biological pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromothiophen-2-yl)propan-2-one can be compared with other thiophene derivatives, such as:
1-(2-Thienyl)propan-2-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
1-(5-Bromothiophen-2-yl)propan-2-one: Similar structure but with the bromine atom at a different position, leading to variations in chemical behavior and applications.
Thiophene-2-carboxaldehyde:
Eigenschaften
Molekularformel |
C7H7BrOS |
|---|---|
Molekulargewicht |
219.10 g/mol |
IUPAC-Name |
1-(3-bromothiophen-2-yl)propan-2-one |
InChI |
InChI=1S/C7H7BrOS/c1-5(9)4-7-6(8)2-3-10-7/h2-3H,4H2,1H3 |
InChI-Schlüssel |
SSAMBASPYLPODR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C=CS1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


